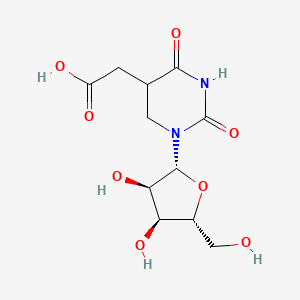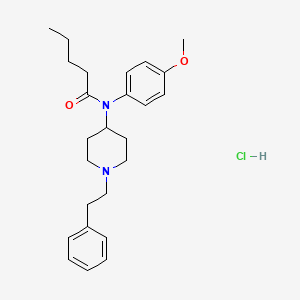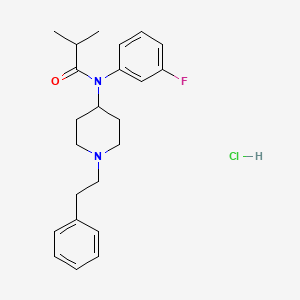
Meta-fibf HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Meta-fluoroisobutyryl fentanyl hydrochloride is a synthetic opioid that belongs to the class of fentanyl analogs. It is known for its potent analgesic properties and is primarily used in research and forensic applications. This compound is regulated as a Schedule I substance in many countries due to its high potential for abuse and lack of accepted medical use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of meta-fluoroisobutyryl fentanyl hydrochloride involves several steps. The general synthetic route includes the following steps:
Formation of the Piperidinyl Intermediate: The synthesis begins with the formation of a piperidinyl intermediate. This involves the reaction of 4-piperidone with aniline derivatives in the presence of reducing agents like sodium triacetoxyborohydride.
Fluorination: The next step involves the introduction of a fluorine atom to the phenyl ring. This is typically achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST).
Isobutyrylation: The final step involves the acylation of the piperidinyl intermediate with isobutyryl chloride to form the desired product.
Industrial Production Methods
Industrial production of meta-fluoroisobutyryl fentanyl hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of automated reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Meta-fluoroisobutyryl fentanyl hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Meta-fluoroisobutyryl fentanyl hydrochloride is widely used in scientific research, particularly in the fields of:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of fentanyl analogs.
Biology: Studied for its interaction with opioid receptors and its effects on cellular signaling pathways.
Medicine: Research on its pharmacological properties and potential therapeutic applications.
Forensic Science: Used in forensic toxicology to detect and quantify fentanyl analogs in biological samples.
Mechanism of Action
Meta-fluoroisobutyryl fentanyl hydrochloride exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding leads to the activation of G-protein coupled receptors, which in turn inhibit adenylate cyclase activity, reducing the production of cyclic AMP. This results in the inhibition of neurotransmitter release and produces analgesic effects. The compound’s high affinity for mu-opioid receptors contributes to its potent analgesic properties .
Comparison with Similar Compounds
Similar Compounds
Meta-fluorobutyryl fentanyl hydrochloride: Similar in structure but differs in the acyl group attached to the piperidine ring.
4-fluoroisobutyrylfentanyl: Another fentanyl analog with similar pharmacological properties.
Uniqueness
Meta-fluoroisobutyryl fentanyl hydrochloride is unique due to its specific fluorine substitution on the phenyl ring and the isobutyryl group attached to the piperidine ring. These structural modifications contribute to its distinct pharmacological profile and potency compared to other fentanyl analogs .
Properties
CAS No. |
2306827-89-2 |
|---|---|
Molecular Formula |
C23H30ClFN2O |
Molecular Weight |
404.9 g/mol |
IUPAC Name |
N-(3-fluorophenyl)-2-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide;hydrochloride |
InChI |
InChI=1S/C23H29FN2O.ClH/c1-18(2)23(27)26(22-10-6-9-20(24)17-22)21-12-15-25(16-13-21)14-11-19-7-4-3-5-8-19;/h3-10,17-18,21H,11-16H2,1-2H3;1H |
InChI Key |
KSRLPQHVPKUNSO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC(=CC=C3)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


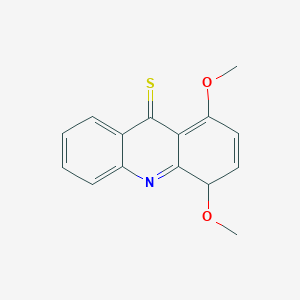


![5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methyl-1,3-diazinane-2,4-dione](/img/structure/B12350119.png)
![N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,N-diethylethane-1,2-diamine](/img/structure/B12350127.png)

![N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-2-furancarboxamide,monohydrochloride](/img/structure/B12350137.png)
![1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B12350138.png)
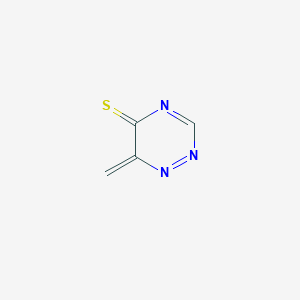
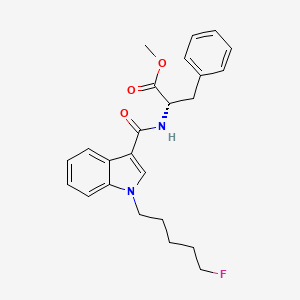

![2-[6-(1H-indol-4-yl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-4-yl]-5-[(4-propan-2-ylpiperazin-1-yl)methyl]-1,3-oxazole](/img/structure/B12350179.png)
